methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate
CAS No.: 1855945-39-9
Cat. No.: VC8250429
Molecular Formula: C8H11BrN2O2
Molecular Weight: 247.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1855945-39-9 |
|---|---|
| Molecular Formula | C8H11BrN2O2 |
| Molecular Weight | 247.09 |
| IUPAC Name | methyl 4-bromo-1-propylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C8H11BrN2O2/c1-3-4-11-5-6(9)7(10-11)8(12)13-2/h5H,3-4H2,1-2H3 |
| Standard InChI Key | LFQIVRIECCZTSH-UHFFFAOYSA-N |
| SMILES | CCCN1C=C(C(=N1)C(=O)OC)Br |
| Canonical SMILES | CCCN1C=C(C(=N1)C(=O)OC)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
Methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate belongs to the pyrazole family, a class of heterocyclic aromatic compounds. Key identifiers include:
The bromine atom enhances electrophilic substitution reactivity, while the ester group facilitates nucleophilic acyl substitution. X-ray crystallography of analogous pyrazoles reveals planar ring geometries, with substituents influencing electronic distribution .
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via a two-step process:
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Bromination: A precursor pyrazole (e.g., 1-propyl-1H-pyrazole-3-carboxylate) undergoes electrophilic bromination using bromosuccinimide (NBS) or in dichloromethane at 0–25°C.
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Esterification: The carboxylic acid intermediate is treated with methanol in the presence of a catalyst (e.g., ) to yield the methyl ester .
Industrial-scale production often employs continuous flow reactors to optimize yield (70–85%) and minimize byproducts.
Comparison with Analogous Compounds
Brominated pyrazoles exhibit distinct reactivity compared to chloro- or iodo-derivatives. For example, methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate (CAS 1354703-81-3) undergoes Suzuki-Miyaura coupling more readily due to iodine’s superior leaving group ability.
Physicochemical Properties
Thermal and Solubility Profiles
Key properties include:
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Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol .
The bromine atom contributes to higher molecular polarity compared to non-halogenated pyrazoles, influencing solubility and chromatographic behavior .
Applications in Research and Industry
Pharmaceutical Development
Pyrazole derivatives are prominent in drug discovery due to their kinase inhibitory and antimicrobial activities. This compound serves as a precursor for:
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Anticancer Agents: Brominated pyrazoles inhibit tyrosine kinases involved in tumor proliferation .
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Antibiotics: Derivatives exhibit activity against Staphylococcus aureus (MIC: 2–8 µg/mL) .
Agrochemical Intermediates
The compound is used to synthesize herbicides (e.g., inhibitors of acetolactate synthase) and fungicides targeting Botrytis cinerea .
Materials Science
Incorporated into polymers, it enhances thermal stability (decomposition temperature >250°C) and UV resistance .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Oral Toxicity) | Avoid ingestion; use PPE |
| H315 (Skin Irritation) | Wear gloves and lab coats |
| H319 (Eye Irritation) | Use safety goggles |
| H335 (Respiratory Irritation) | Ensure ventilation |
Data sourced from safety sheets of structurally similar bromopyrazoles .
Analytical Characterization
Spectroscopic Data
Comparison with Related Compounds
| Compound | Reactivity | Applications |
|---|---|---|
| Methyl 4-amino-1-propylpyrazole-3-carboxylate | Nucleophilic substitutions | Antiviral agents |
| Methyl 4-iodo-1-propylpyrazole-3-carboxylate | Cross-coupling reactions | OLED materials |
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